molecular formula C24H34N2O3 B1265878 4,4'-Dihexyloxyazoxybenzene CAS No. 2587-42-0

4,4'-Dihexyloxyazoxybenzene

Cat. No.: B1265878
CAS No.: 2587-42-0
M. Wt: 398.5 g/mol
InChI Key: GWRSINRMEBHRIO-UHFFFAOYSA-N
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Description

4,4’-Dihexyloxyazoxybenzene is an organic compound with the molecular formula C24H34N2O3. It is characterized by the presence of two hexyloxy groups attached to the benzene rings through an azoxy linkage. This compound is known for its light yellow to orange crystalline appearance and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihexyloxyazoxybenzene typically involves the reaction of 4,4’-dihydroxyazobenzene with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of 4,4’-Dihexyloxyazoxybenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihexyloxyazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dihexyloxyazoxybenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other azoxy compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders.

    Industry: Utilized in the development of liquid crystal materials and other advanced materials

Mechanism of Action

The mechanism of action of 4,4’-Dihexyloxyazoxybenzene involves its interaction with specific molecular targets, such as receptors or enzymes. The azoxy group can undergo photoisomerization, leading to changes in the compound’s conformation and its interaction with biological targets. This property is particularly useful in the development of photoswitchable materials and in studying receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dihexyloxyazoxybenzene is unique due to its hexyloxy groups, which impart specific hydrophobic characteristics and influence its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

(4-hexoxyphenyl)-(4-hexoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-3-5-7-9-19-28-23-15-11-21(12-16-23)25-26(27)22-13-17-24(18-14-22)29-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSINRMEBHRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2587-42-0
Record name 4,4'-Dihexyloxyazoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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